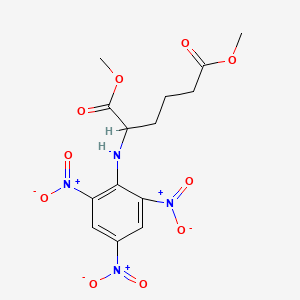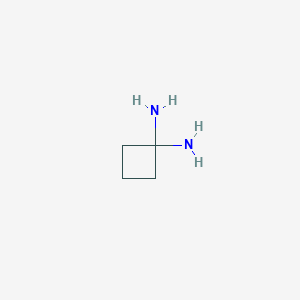
Cyclobutane-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,1-diamine is an organic compound characterized by a cyclobutane ring with two amine groups attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-diamine can be synthesized through several methods. One common approach involves the hydrogenation of cyclobutene in the presence of a nickel catalyst . Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals . Additionally, cyclobutane rings can be constructed using classical malonate alkylation chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into cyclobutane derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include cyclobutane derivatives with different functional groups, such as amides, nitriles, and substituted amines .
Applications De Recherche Scientifique
Cyclobutane-1,1-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of cyclobutane-1,1-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules, influencing various biochemical pathways. The compound’s sterically constrained structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
- Cyclobutane-1,3-diamine
- 6-amino-3-azaspiro[3.3]heptane
- 3,6-diaminospiro[3.3]heptane
Comparison: Cyclobutane-1,1-diamine is unique due to the positioning of its amine groups on the same carbon atom, which imparts distinct steric and electronic properties. This configuration differentiates it from other cyclobutane diamines, such as cyclobutane-1,3-diamine, where the amine groups are positioned on different carbon atoms . The unique structure of this compound makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns.
Propriétés
Numéro CAS |
185670-91-1 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
cyclobutane-1,1-diamine |
InChI |
InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2 |
Clé InChI |
XRLHAJCIEMOBLT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
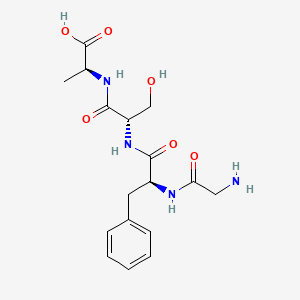
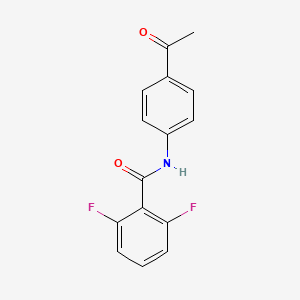
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
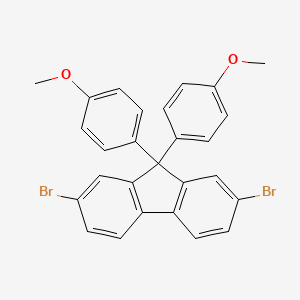
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
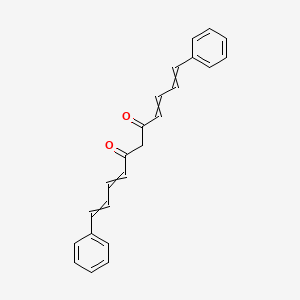
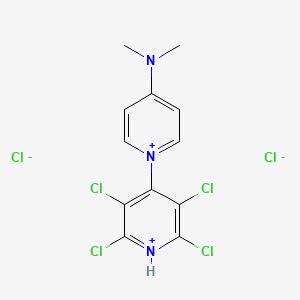
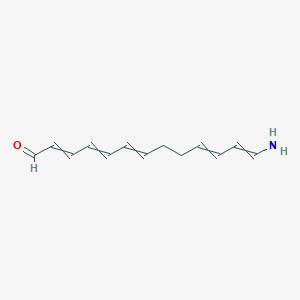
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
